Integrin Receptor Specificity: REDV Binds α4β1 (Endothelial-Selective) vs. RGD Binds α5β1/αvβ3 (Broad-Spectrum)
REDV mediates cell adhesion exclusively through integrin α4β1, which is selectively expressed on vascular endothelial cells, whereas RGD binds multiple integrin subtypes including α5β1 and αvβ3 that are broadly distributed across endothelial cells, smooth muscle cells, fibroblasts, and platelets [1]. Functional antibody inhibition assays demonstrate that anti-α4 and anti-β1 antibodies specifically block HUVEC adhesion to REDV-grafted substrates but do not inhibit adhesion to RGD-grafted substrates, confirming distinct receptor engagement pathways [2]. This receptor-level divergence directly underpins REDV's unique cellular selectivity profile compared to generic RGD-based adhesion strategies.
| Evidence Dimension | Integrin receptor target |
|---|---|
| Target Compound Data | Integrin α4β1 (endothelial-selective) |
| Comparator Or Baseline | RGD: integrins α5β1, αvβ3, αvβ5, αIIbβ3 (broad cell-type distribution) |
| Quantified Difference | Single receptor subtype vs. ≥4 receptor subtypes |
| Conditions | HUVEC adhesion assays with anti-integrin antibody blockade |
Why This Matters
Procurement of REDV over RGD ensures true endothelial-selective biofunctionalization, avoiding off-target smooth muscle cell and platelet recruitment that compromises vascular device performance.
- [1] Hubbell JA, Massia SP, Desai NP, Drumheller PD. Endothelial cell-selective materials for tissue engineering in the vascular graft via a new receptor. Nat Biotechnol. 1991;9(6):568-572. View Source
- [2] Massia SP, Hubbell JA. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. J Biol Chem. 1992;267(20):14019-14026. View Source
